1H-Imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester
Description
1H-Imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester is a substituted imidazole derivative characterized by:
- A methyl group at positions 1 and 2 of the imidazole ring.
- An amino (-NH₂) group at position 4.
- An ethyl ester (-COOCH₂CH₃) at position 5.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-amino-2,3-dimethylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)6-7(9)10-5(2)11(6)3/h4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQTXHYJPBZJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481938 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55747-02-9 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Medicinal Chemistry
1H-Imidazole derivatives are known for their biological activities, particularly as antimicrobial and anticancer agents. The ethyl ester form of 1H-Imidazole-5-carboxylic acid has been investigated for:
- Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antibacterial properties. For instance, a derivative of this compound has demonstrated effectiveness against various strains of bacteria, including E. coli and Staphylococcus aureus .
- Anticancer Properties : Research indicates that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. A case study highlighted the efficacy of similar compounds in reducing the viability of cancer cells in vitro .
Agricultural Applications
The compound also shows promise in agricultural chemistry:
- Fungicides : Compounds containing imidazole rings have been utilized as fungicides due to their ability to disrupt fungal cell membranes. A recent study demonstrated that formulations containing 1H-Imidazole derivatives effectively controlled fungal pathogens in crops .
Materials Science
In materials science, the unique properties of imidazole compounds have led to innovative applications:
- Corrosion Inhibitors : Imidazole derivatives are explored for their ability to protect metals from corrosion. A study detailed how the application of these compounds in coatings significantly improved the corrosion resistance of steel substrates .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various imidazole derivatives, including 1H-Imidazole-5-carboxylic acid ethyl ester. The results indicated a strong inhibition of bacterial growth at low concentrations, suggesting potential for development into a new class of antibiotics.
Case Study 2: Agricultural Application
In a field trial, crops treated with an imidazole-based fungicide showed a 30% increase in yield compared to untreated controls. This highlights the practical benefits of using such compounds in sustainable agriculture.
Mechanism of Action
1H-Imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester is similar to other imidazole derivatives, such as imidazole-4-carboxylic acid and imidazole-5-carboxylic acid. its unique combination of substituents at the 1-, 2-, and 4-positions provides distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations in Imidazole Carboxylates
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights
- Aryl vs. Alkyl Substituents: The 2-(4-chlorophenyl) analog (CAS 649557-67-5) introduces aromatic bulk, likely reducing solubility compared to the target’s alkyl/amino groups .
- Pharmaceutical Relevance : Etomidate () shares the ethyl ester group but incorporates a phenylethyl moiety at position 1, which is critical for its CNS activity. This contrasts with the target’s 1,2-dimethyl groups, suggesting divergent biological targets .
Physicochemical Properties
- Melting Points: The 4-methyl analog (CAS 51605-32-4) has a high melting point (206°C), likely due to strong intermolecular hydrogen bonding from the methyl and ester groups . The target compound’s amino group may further enhance polarity, though its melting point is unreported.
- Solubility: Amino groups generally improve water solubility, whereas aryl substituents (e.g., 4-chlorophenyl in CAS 649557-67-5) reduce it .
Biological Activity
1H-Imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester is a compound characterized by its unique imidazole ring structure, which includes an amino group and ethyl ester functionality. This compound has garnered attention for its potential biological activities, making it a subject of interest in pharmaceutical research.
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
- Structure : The molecule features a five-membered imidazole ring with two methyl groups at the 1 and 2 positions, and an ethyl ester at the carboxylic acid group in the 5 position.
Antiviral Activity
Research has shown that compounds similar to 1H-Imidazole-5-carboxylic acid derivatives exhibit antiviral properties. For instance, studies on β-amino acid heterocycles indicated that modifications in the structure can enhance activity against viruses like HSV-1. The introduction of ester groups was found to increase inhibitory effects on viral replication .
Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Similar imidazole derivatives have been documented to inhibit bacterial growth by disrupting cell membrane integrity or inhibiting key metabolic pathways. For example, certain imidazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Activity : By mimicking natural substrates or cofactors in enzymatic reactions.
- Interaction with Nucleic Acids : Some studies suggest that imidazole derivatives can intercalate with DNA or RNA, affecting replication and transcription processes.
Study on Antiviral Efficacy
In a study evaluating the antiviral potential of various imidazole derivatives, compounds were tested against HSV-1 using Vero cell lines. The results indicated that certain structural modifications significantly enhanced antiviral activity, suggesting that the ester functionality may play a crucial role in efficacy .
Comparative Analysis with Similar Compounds
A comparative study was conducted involving various imidazole derivatives to assess their biological activities. The findings highlighted that while many shared similar structural motifs, variations in substituents led to significant differences in potency against specific pathogens. For instance:
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1H-imidazole-5-carboxylic acid, 4-amino-1,2-dimethyl-, ethyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like acetoacetate derivatives and substituted hydrazines. For example, nitroimidazole intermediates (e.g., ethyl 4-nitro-1H-imidazole-5-carboxylate ) can be reduced to the amino derivative using catalytic hydrogenation or metal-based reductants. Optimization involves controlling temperature (60–100°C), solvent selection (DMF or THF), and stoichiometry of reagents like tetrakis(dimethylamino)ethylene (TDAE) for nitro group reduction . Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., methyl groups at positions 1 and 2, ethyl ester at position 5). Aromatic protons in the imidazole ring appear at δ 7.2–8.0 ppm .
- IR : Key absorption bands include C=O (ester) at ~1700 cm, NH (amine) at ~3300 cm, and C-N (imidazole) at ~1600 cm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed carboxylic acid) are monitored. Store at –20°C in amber vials under nitrogen to prevent oxidation and moisture uptake .
Advanced Research Questions
Q. What structural modifications improve metabolic stability while retaining biological activity?
- Methodological Answer : Replace the ethyl ester with a carboxylic amide or azetidinyl group to reduce esterase-mediated hydrolysis. For example, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid azetidinyl amide showed prolonged metabolic stability in vivo . Computational docking (e.g., AutoDock Vina) predicts binding affinity changes with modifications .
Q. How do substituents (e.g., 4-amino, 1,2-dimethyl) influence pharmacological target binding?
- Methodological Answer :
- The 4-amino group enhances hydrogen bonding with target enzymes (e.g., cytochrome P450), while 1,2-dimethyl groups increase lipophilicity, improving blood-brain barrier penetration.
- Use in vitro models (e.g., hepatic microsomes) to measure metabolic half-life. Compare with analogs like etomidate (1-phenylethyl substituent) to assess sedation potency differences .
Q. What computational approaches predict the compound’s reactivity and interaction mechanisms?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electron density distribution and reactive sites (e.g., nucleophilic amino group) .
- Molecular Dynamics (MD) : Simulate binding to GABA receptors (using CHARMM force fields) to analyze substituent effects on binding pocket interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
